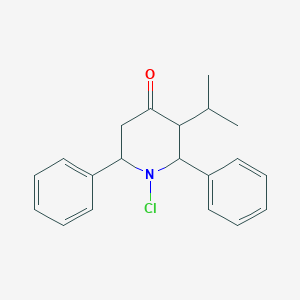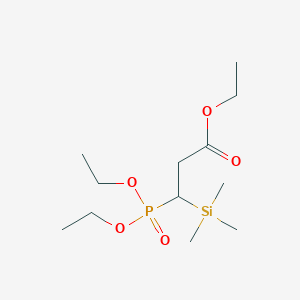
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate is an organophosphorus compound with a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features, which include both a phosphonate and a silyl group. These functional groups can impart unique reactivity and properties to the molecule, making it useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate typically involves the reaction of a phosphonate ester with a silylating agent. One common method is the reaction of diethyl phosphite with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the silyl group.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be explored for the development of pharmaceuticals due to its unique functional groups.
Industry: May be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate involves its reactivity due to the presence of the phosphonate and silyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways would depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)propanoate: Lacks the silyl group, making it less reactive in certain substitution reactions.
Trimethylsilylpropanoic acid: Lacks the phosphonate group, limiting its use in phosphorus chemistry.
Diethyl phosphite: A simpler phosphonate ester without the additional functional groups.
Uniqueness
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate is unique due to the combination of both phosphonate and silyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds with only one of these groups.
Eigenschaften
CAS-Nummer |
87762-66-1 |
|---|---|
Molekularformel |
C12H27O5PSi |
Molekulargewicht |
310.40 g/mol |
IUPAC-Name |
ethyl 3-diethoxyphosphoryl-3-trimethylsilylpropanoate |
InChI |
InChI=1S/C12H27O5PSi/c1-7-15-11(13)10-12(19(4,5)6)18(14,16-8-2)17-9-3/h12H,7-10H2,1-6H3 |
InChI-Schlüssel |
AMHQUPCBLNIKLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC([Si](C)(C)C)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


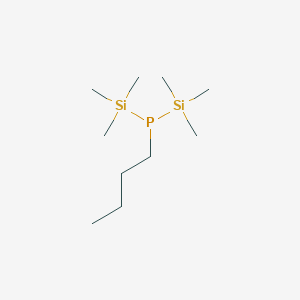
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
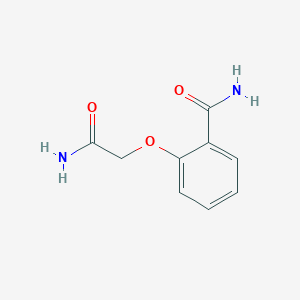
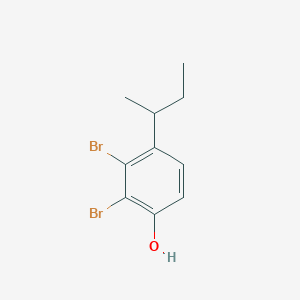
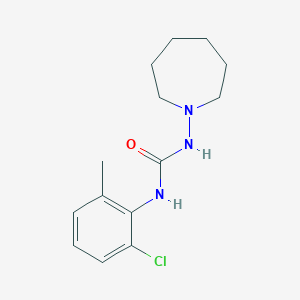
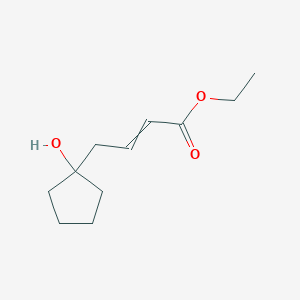

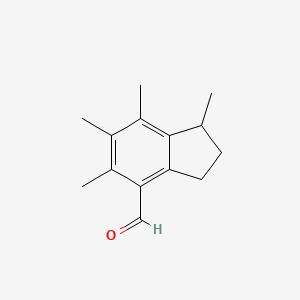

![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
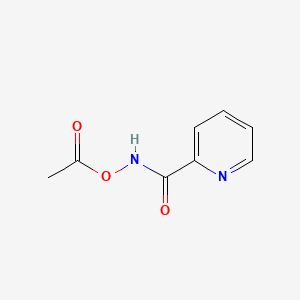
![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)
![5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline](/img/structure/B14394439.png)
